molecular formula C18H13ClFN5OS B2715201 2-(2-chloro-6-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034347-38-9

2-(2-chloro-6-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No. B2715201
CAS RN: 2034347-38-9
M. Wt: 401.84
InChI Key: MJBARRKVJNNINW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorofluorophenyl group, a thiophenyl group, and a triazolopyridazine group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazolopyridazine ring and the attachment of the chlorofluorophenyl and thiophenyl groups. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, could potentially allow for a variety of interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the chloro and fluoro groups on the phenyl ring could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and fluoro groups could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. The synthesis and structural analysis of such compounds, like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, involve complex chemical reactions. These compounds have been elucidated through various spectroscopic techniques and their structural confirmation via XRD technique, indicating their potential in drug design and pharmaceutical applications (Sallam et al., 2021).

Anticancer and Antimicrobial Applications

The exploration of triazolo and thiadiazole derivatives in the context of anticancer and antimicrobial activities highlights the significance of these heterocyclic compounds. For instance, compounds incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, indicating a potential for agricultural applications in pest control (Fadda et al., 2017). Furthermore, the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, and their in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, reveal their antimicrobial and antioxidant activities, showcasing their potential in medicinal chemistry (Flefel et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. The presence of multiple functional groups could allow for interactions with a variety of biological molecules .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a therapeutic agent .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5OS/c19-12-3-1-4-13(20)11(12)9-18(26)21-10-17-23-22-16-7-6-14(24-25(16)17)15-5-2-8-27-15/h1-8H,9-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBARRKVJNNINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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